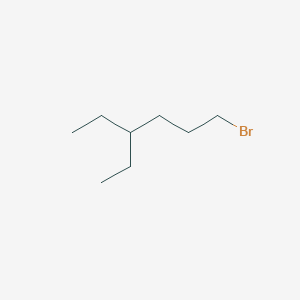

1-Bromo-4-ethylhexane

Description

Significance of Brominated Alkanes in Organic Synthesis and Industrial Applications

Brominated alkanes, or alkyl bromides, are a cornerstone of organic synthesis due to their versatility as chemical intermediates. numberanalytics.com The carbon-bromine bond is polarized, making the carbon atom electrophilic and susceptible to attack by nucleophiles. This reactivity allows the bromine atom to act as an effective leaving group in a variety of reactions, most notably nucleophilic substitution and elimination reactions. smolecule.com This enables the conversion of simple alkanes, which are generally unreactive, into a wide array of other functional groups. masterorganicchemistry.comyoutube.com

The ability to introduce a bromine atom into a molecule, which can then be further transformed, makes radical bromination a critical tool in the synthesis of complex molecules. numberanalytics.com This process can serve as a "handle" for subsequent chemical modifications, including the formation of Grignard reagents for carbon-carbon bond formation or cross-coupling reactions. numberanalytics.comlookchem.com

Industrially, brominated compounds have a range of applications. They are utilized as:

Flame retardants: Brominated alkanes are incorporated into plastics, textiles, and other materials to decrease their flammability. ontosight.aibyjus.com

Pharmaceutical and Agrochemical Intermediates: They serve as building blocks in the synthesis of various drugs and pesticides. ontosight.aibyjus.combyjus.commdpi.com

Specialty Chemicals: Their applications extend to the manufacturing of dyes and photosensitive materials. ontosight.aimdpi.com

Current Research Landscape of 1-Bromo-4-ethylhexane (B6232843) and Related Branched Bromohexanes

Research on this compound itself is not extensively documented in publicly available literature, suggesting it is more of a niche compound for specific synthetic purposes rather than a widely studied molecule. However, significant research exists on its constitutional isomers and other branched bromoalkanes, which provides insight into its probable reactivity and properties.

Constitutional isomers, such as 1-bromo-4-methylhexane (B13197035) and 2-bromohexan-3-one, have been studied. nih.gov The presence and position of branching in an alkyl halide are known to influence its reaction pathways. For instance, the steric hindrance introduced by the ethyl group at the C4 position in this compound would likely affect the rates of SN2 reactions compared to its linear isomer, 1-bromohexane.

Research into the reactions of similar branched alkyl bromides, like 2-ethyl-1-bromohexane, demonstrates their use in synthesizing more complex molecules such as branched-chain carboxylic acids. nih.gov For example, the reaction of (R)-1-bromo-4-methylhexane with sodium cyanide proceeds via an SN2 mechanism to yield (S)-1-cyano-4-methylhexane, illustrating a typical nucleophilic substitution. chegg.com The study of such reactions is crucial for understanding how to build complex carbon skeletons in a controlled manner.

Below is a table comparing the known physical properties of this compound with some of its isomers.

| Property | This compound | 1-Bromo-4-methylhexane | 1-Bromohexane |

| Molecular Formula | C₈H₁₇Br nih.gov | C₇H₁₅Br nih.gov | C₆H₁₃Br lookchem.com |

| Molecular Weight | 193.12 g/mol (calculated) | 179.10 g/mol nih.gov | 165.07 g/mol lookchem.com |

| Boiling Point | ~425 K (calculated) | ~425 K (calculated) | 433-435 K |

| Octanol/Water Partition Coefficient (logP) | 3.6 (calculated) nih.gov | 3.6 (calculated) nih.gov | 3.37 |

Note: Experimental data for this compound is limited; some values are calculated based on its structure.

Historical Development of Synthetic Methodologies for Halogenated Hydrocarbons

The synthesis of halogenated hydrocarbons is not a new endeavor, with the first preparations dating back to the early 1800s. wikipedia.org Chloroethane, for example, was first produced in the 15th century. wikipedia.org The systematic synthesis and understanding of these compounds, however, evolved alongside the broader development of organic chemistry in the 19th century. wikipedia.org

Early methods for preparing haloalkanes were foundational to the growth of synthetic organic chemistry. Key versatile methods that were developed and remain fundamental include:

Addition of Halogens to Alkenes: The reaction of an alkene with a halogen like Br₂ breaks the double bond and incorporates a halogen atom onto each carbon. wikipedia.org

Hydrohalogenation of Alkenes: An alkene reacts with a hydrogen halide (like HBr) to form a mono-haloalkane. wikipedia.org The free-radical addition of hydrogen bromide to a 1-alkene is a common method to prepare 1-bromoalkanes. lookchem.com

Conversion of Alcohols to Alkyl Halides: Alcohols can be converted to haloalkanes using reagents like phosphorus tribromide, thionyl chloride, or hydrohalic acids. wikipedia.orgunacademy.com This is a widely used and reliable method. wikipedia.org

Free Radical Halogenation of Alkanes: Alkanes can react with halogens in the presence of UV light or heat. masterorganicchemistry.comwikipedia.org While chlorination can be unselective, bromination is often highly selective for the most substituted carbon, making it a synthetically useful reaction. masterorganicchemistry.comyoutube.com

From Carboxylic Acids: The Hunsdiecker reaction is a method for synthesizing haloalkanes from the silver salts of carboxylic acids. wikipedia.org

The reliability and ease of these methods made haloalkanes readily and cheaply available, which spurred their widespread use in industrial chemistry and as versatile intermediates for further synthetic transformations. wikipedia.org More recent developments have focused on creating greener and more efficient catalytic methods, such as using solid acid catalysts to replace corrosive liquid acids like sulfuric acid in the production of bromoalkanes. mdpi.com

Structure

3D Structure

Properties

Molecular Formula |

C8H17Br |

|---|---|

Molecular Weight |

193.12 g/mol |

IUPAC Name |

1-bromo-4-ethylhexane |

InChI |

InChI=1S/C8H17Br/c1-3-8(4-2)6-5-7-9/h8H,3-7H2,1-2H3 |

InChI Key |

NWIJWFWYUFMQFL-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)CCCBr |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Bromo 4 Ethylhexane

Direct Halogenation Strategies

Direct halogenation of 4-ethylhexane offers a straightforward approach to 1-Bromo-4-ethylhexane (B6232843). This method relies on the substitution of a hydrogen atom with a bromine atom, typically proceeding through a free-radical chain mechanism.

Selective Radical Bromination Techniques

The free-radical bromination of alkanes is a well-established method for the synthesis of alkyl bromides. The reaction is initiated by the homolytic cleavage of molecular bromine (Br₂) to form two bromine radicals (Br•). This initiation step is typically achieved through the application of heat or, more commonly, ultraviolet (UV) light. wikipedia.org

The subsequent propagation steps involve the abstraction of a hydrogen atom from the alkane by a bromine radical to form an alkyl radical and hydrogen bromide (HBr). The alkyl radical then reacts with a molecule of Br₂ to yield the alkyl bromide product and a new bromine radical, which continues the chain reaction. chemistrysteps.com

A critical aspect of radical bromination is its regioselectivity. The stability of the intermediate alkyl radical plays a crucial role in determining the major product. Radical stability follows the order: tertiary > secondary > primary. Consequently, bromination preferentially occurs at the carbon atom that can form the most stable radical intermediate. youtube.com In the case of 4-ethylhexane, there are primary, secondary, and tertiary hydrogens. The tertiary hydrogen at the C4 position is the most likely site for abstraction, leading to the formation of 4-bromo-4-ethylhexane as the major product. However, the formation of other isomers, including the desired this compound, will also occur, necessitating purification steps to isolate the target compound.

| Hydrogen Type in 4-ethylhexane | Relative Reactivity (Estimated) | Potential Product |

| Primary (C1, C6, ethyl C2') | 1 | This compound, 2-Bromo-4-ethylhexane |

| Secondary (C2, C3, C5, ethyl C1') | 82 | 2-Bromo-4-ethylhexane, 3-Bromo-4-ethylhexane |

| Tertiary (C4) | 1640 | 4-Bromo-4-ethylhexane |

This table provides estimated relative reactivities for radical bromination based on general principles of alkane halogenation.

Photochemically-Initiated Bromination Approaches

The use of photochemical initiation provides a reliable method for generating the necessary bromine radicals to start the halogenation process. purdue.edu The energy supplied by UV light is sufficient to break the Br-Br bond, which has a bond dissociation energy of approximately 193 kJ/mol. This method allows the reaction to proceed at or near room temperature. pwvas.org

The reaction is typically carried out by dissolving the alkane in a suitable inert solvent and adding molecular bromine. The mixture is then irradiated with a UV lamp. purdue.edu The wavelength of the light is an important parameter, as CBr₄, another potential bromine source, can also be activated by UV light to generate bromine radicals. beilstein-journals.org

While photochemically-initiated bromination is effective, it often leads to a mixture of mono-, di-, and poly-brominated products. pwvas.org Controlling the stoichiometry of the reactants, specifically using a large excess of the alkane, can favor the formation of the mono-brominated product.

Conversion from Precursor Functional Groups

An alternative and often more selective route to this compound involves the conversion of a precursor molecule, typically an unsaturated hydrocarbon, through an addition reaction.

Hydrobromination of Unsaturated Hydrocarbons to Yield this compound

The addition of hydrogen bromide (HBr) across a double bond is a fundamental reaction in organic synthesis for the preparation of alkyl bromides. The logical precursor for the synthesis of this compound via this method is 4-ethylhex-1-ene.

The regiochemistry of HBr addition to an unsymmetrical alkene like 4-ethylhex-1-ene is governed by the reaction conditions.

Markovnikov Addition: In the absence of radical initiators, the addition of HBr follows Markovnikov's rule. The reaction proceeds through a carbocation intermediate, and the hydrogen atom adds to the carbon of the double bond that has the greater number of hydrogen atoms. wikipedia.orgchemistrysteps.combyjus.com This leads to the formation of the more stable carbocation. For 4-ethylhex-1-ene, this would result in the formation of 2-bromo-4-ethylhexane as the major product.

Anti-Markovnikov Addition: To obtain the desired this compound, an anti-Markovnikov addition is required. This is achieved by carrying out the reaction in the presence of peroxides (e.g., benzoyl peroxide) or under UV irradiation. pwvas.orgchemistrysteps.comjove.comchemguide.co.uklibretexts.org These conditions promote a free-radical addition mechanism. The bromine radical, generated from the reaction of HBr with the peroxide, adds to the less substituted carbon of the double bond (C1 of 4-ethylhex-1-ene) to form the more stable secondary radical at the C2 position. jove.comlibretexts.org This radical then abstracts a hydrogen atom from HBr to yield this compound and a new bromine radical. chemistrysteps.comchemguide.co.uk

| Reaction Condition | Key Intermediate | Major Product |

| HBr | Secondary Carbocation | 2-Bromo-4-ethylhexane |

| HBr, Peroxides/UV light | Secondary Radical | This compound |

The stereochemistry of the hydrobromination of 4-ethylhex-1-ene is also an important consideration.

Ionic Addition (Markovnikov): The carbocation intermediate formed during the ionic addition of HBr is planar. The subsequent attack by the bromide ion can occur from either face of the carbocation with equal probability. If the reaction creates a new stereocenter, a racemic mixture of enantiomers will be formed. masterorganicchemistry.com

Radical Addition (Anti-Markovnikov): The radical addition of HBr is not stereoselective. chemistrysteps.comjove.com The intermediate alkyl radical is also planar, and the subsequent hydrogen abstraction can occur from either side. Therefore, if a chiral center is formed at the C1 position, a racemic mixture would be expected. In the case of this compound, the C1 carbon is not a stereocenter. However, the starting material, 4-ethylhex-1-ene, has a chiral center at C4. If a racemic mixture of 4-ethylhex-1-ene is used, the product will be a mixture of diastereomers. If an enantiomerically pure starting material is used, a pair of diastereomers will still be produced because the reaction at the double bond does not have facial selectivity. chemistrysteps.com

Transformation of Alcohols to this compound

The conversion of 4-ethylhexan-1-ol to this compound is a common and effective strategy. This transformation relies on the substitution of the hydroxyl (-OH) group, which is a poor leaving group, with a bromide atom. To facilitate this, the hydroxyl group must first be converted into a better leaving group. Two principal methods for this conversion are the use of phosphorus bromides and acid-catalyzed reactions with hydrobromic acid. libretexts.orglibretexts.org

Phosphorus tribromide (PBr₃) is a highly effective reagent for converting primary and secondary alcohols into their corresponding alkyl bromides. libretexts.orgbyjus.com This method is often preferred over using hydrobromic acid as it proceeds under milder conditions and minimizes the risk of carbocation rearrangements, which can be problematic with other methods. libretexts.orgmasterorganicchemistry.com

The reaction of 4-ethylhexan-1-ol with PBr₃ proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. byjus.commasterorganicchemistry.comvedantu.com The mechanism involves two main steps:

Activation of the Alcohol: The oxygen atom of the alcohol's hydroxyl group acts as a nucleophile and attacks the electrophilic phosphorus atom of PBr₃. This forms a protonated dibromophosphite intermediate, effectively converting the hydroxyl group into an excellent leaving group. masterorganicchemistry.comvedantu.com

Nucleophilic Substitution: A bromide ion (Br⁻), displaced in the first step, then acts as a nucleophile. It performs a backside attack on the carbon atom bonded to the activated oxygen, leading to the formation of the C-Br bond and displacement of the leaving group (HOPBr₂). vedantu.comorgosolver.com

A key feature of the Sₙ2 mechanism is the inversion of configuration at the carbon center if it is chiral. byjus.comvedantu.com For the synthesis of this compound from 4-ethylhexan-1-ol (a primary alcohol), the reaction is efficient and direct, typically yielding the desired product with high purity. byjus.com

Table 1: Reaction Parameters for Bromination of Primary Alcohols with PBr₃

| Parameter | Condition | Rationale/Notes |

| Stoichiometry | 3 moles of alcohol per 1 mole of PBr₃ | Each of the three bromine atoms in PBr₃ is available for reaction. masterorganicchemistry.com |

| Solvent | Aprotic solvents (e.g., diethyl ether, THF) or neat | Solvents help control the reaction temperature. Pyridine may be used to neutralize the HBr byproduct. byjus.com |

| Temperature | Typically low to moderate (e.g., 0 °C to reflux) | The reaction is exothermic; temperature control is necessary to prevent side reactions. |

| Work-up | Aqueous work-up | Used to remove the phosphorous acid byproduct. |

The reaction of alcohols with hydrobromic acid (HBr) is a classic method for synthesizing alkyl bromides. The reactivity of alcohols with hydrogen halides follows the order: tertiary > secondary > primary. libretexts.orglibretexts.org For a primary alcohol like 4-ethylhexan-1-ol, the reaction proceeds through an Sₙ2 mechanism. libretexts.orgchemistrysteps.commasterorganicchemistry.com

The mechanism involves the following steps:

Protonation of the Alcohol: The strongly acidic HBr protonates the hydroxyl group of the alcohol, forming an oxonium ion (-OH₂⁺). libretexts.orgchemistrysteps.com This protonation is crucial as it converts the poor leaving group, hydroxide (OH⁻), into a good leaving group, water (H₂O). libretexts.orgmasterorganicchemistry.com

Nucleophilic Attack: The bromide ion (Br⁻), a good nucleophile, then attacks the carbon atom bearing the oxonium ion group in a single concerted step, displacing a molecule of water. chemistrysteps.commasterorganicchemistry.com

For primary alcohols, this reaction requires heat or the use of a catalyst like sulfuric acid to proceed at a reasonable rate. libretexts.orgyoutube.com The use of a mixture of sodium bromide (NaBr) and sulfuric acid (H₂SO₄) can generate HBr in situ. libretexts.org

Table 2: Comparison of HBr Reaction Mechanisms for Different Alcohol Types

| Alcohol Class | Predominant Mechanism | Rate Determining Step | Potential for Rearrangement |

| Primary (e.g., 4-ethylhexan-1-ol) | Sₙ2 | Bimolecular nucleophilic attack | No |

| Secondary | Sₙ1 / Sₙ2 mix | Carbocation formation (Sₙ1) or nucleophilic attack (Sₙ2) | Yes (via Sₙ1 pathway) |

| Tertiary | Sₙ1 | Formation of a stable tertiary carbocation | Low (carbocation is already stable) |

Halogen Exchange Reactions for Bromide Introduction

Halogen exchange reactions provide an alternative route to alkyl bromides, particularly from other alkyl halides like alkyl chlorides or iodides. The Finkelstein reaction is the most well-known example of this class, though it is classically used to synthesize alkyl iodides by taking advantage of the differential solubility of sodium halide salts in acetone. byjus.comwikipedia.org

The synthesis of this compound can be achieved by reacting an appropriate alkyl halide (e.g., 1-chloro-4-ethylhexane) or an alkyl sulfonate (e.g., 4-ethylhexyl tosylate) with a bromide salt. adichemistry.comunacademy.com The reaction is a reversible Sₙ2 process. adichemistry.com

R-Cl + NaBr ⇌ R-Br + NaCl

To drive the equilibrium towards the formation of the alkyl bromide, Le Châtelier's principle is applied. This can be accomplished by using a large excess of the bromide salt or by choosing a solvent system where the byproduct (e.g., NaCl) is insoluble and precipitates out of the solution, thus driving the reaction to completion. wikipedia.orgunacademy.com For the conversion of alkyl chlorides to bromides, highly polar solvents like N-methyl-2-pyrrolidinone may be used in conjunction with a large excess of a volatile alkyl bromide, which helps drive the reaction by allowing the resulting alkyl chloride to be distilled off. societechimiquedefrance.fr Phase-transfer catalysts, such as lipophilic quaternary onium salts, are often essential for facilitating the reaction between the organic substrate and the inorganic bromide salt, especially in heterogeneous liquid-liquid or solid-liquid systems. societechimiquedefrance.fr

Enantioselective Synthesis of Chiral this compound Isomers

The carbon atom at the 4-position in this compound is a stereocenter, meaning the molecule can exist as two enantiomers, (R)-1-bromo-4-ethylhexane and (S)-1-bromo-4-ethylhexane. For many applications in pharmaceuticals and materials science, obtaining a single enantiomer is crucial. Enantioselective synthesis aims to produce one enantiomer in excess over the other.

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a molecule to control the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is set, the auxiliary is removed. This is a powerful and reliable strategy for asymmetric synthesis. wikipedia.orgsigmaaldrich.com

In the context of synthesizing a chiral isomer of this compound, one could start with a prochiral precursor and attach a chiral auxiliary. For example, a carboxylic acid derivative could be coupled with a chiral auxiliary, such as an Evans oxazolidinone. harvard.edu Subsequent diastereoselective alkylation or another C-C bond-forming reaction to build the 4-ethylhexane skeleton, followed by reduction and bromination of the resulting chiral alcohol, would yield the enantiomerically enriched product. The auxiliary directs the approach of reagents from one face of the molecule, leading to a high degree of diastereoselectivity in the key bond-forming step. researchgate.net

Asymmetric catalysis is a highly efficient method for producing chiral molecules, where a small amount of a chiral catalyst generates a large amount of an enantiomerically enriched product. Recent advancements have focused on the catalytic enantioselective formation of C-Br bonds. researchgate.net

This can be achieved through several strategies:

Kinetic Resolution: A chiral catalyst can selectively brominate one enantiomer of a racemic starting material (e.g., racemic 4-ethylhexan-1-ol) faster than the other, leaving the unreacted starting material enriched in the other enantiomer.

Desymmetrization: A chiral catalyst can selectively brominate one of two equivalent (enantiotopic) groups in a prochiral starting material.

Catalytic Asymmetric Bromination: Chiral catalysts, such as chiral phosphoric acids or metal complexes with chiral ligands, can activate a brominating agent (like N-bromosuccinimide, NBS) and a substrate to facilitate a C-H or C=C bromination that proceeds with high enantioselectivity. researchgate.net While direct catalytic asymmetric C(sp³)–H bromination is challenging, ongoing research is developing new catalysts and methods to achieve this transformation, offering a more direct and atom-economical route to chiral alkyl halides like this compound. researchgate.netnih.gov

Sustainable and Green Chemistry Approaches in this compound Production

The synthesis of alkyl halides, including this compound, has traditionally relied on methods that often involve hazardous reagents and volatile organic solvents. In alignment with the principles of green chemistry, modern synthetic strategies are increasingly focused on developing more sustainable and environmentally benign alternatives. These approaches aim to reduce waste, minimize energy consumption, and utilize safer chemical pathways. For a compound like this compound, which serves as a building block in organic synthesis, the adoption of green methodologies is crucial for reducing the environmental footprint of its downstream applications. Key areas of development include the use of solvent-free reaction conditions and the exploration of biocatalytic systems that can operate under mild, aqueous conditions.

Solvent-Free Reaction Conditions

Eliminating organic solvents is a primary goal in green chemistry, as they contribute significantly to chemical waste and pose environmental and safety hazards. Solvent-free approaches for the synthesis of bromoalkanes, which could be adapted for this compound, include microwave-assisted synthesis and mechanochemistry.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating. sciforum.netresearchgate.net In the context of producing this compound, its precursor, 4-ethylhexanol, could be converted to the desired bromoalkane under solvent-free conditions using a brominating agent in the presence of microwave energy. This technique facilitates efficient energy transfer directly to the reacting molecules, enabling rapid heating and reducing the potential for side product formation. researchgate.net Research on similar conversions using ionic liquids as both a reagent and a reaction medium under microwave irradiation has demonstrated the potential for high-yield, environmentally friendly processes. researchgate.net

Mechanochemical Synthesis: Mechanochemistry utilizes mechanical force, such as ball milling, to induce chemical reactions in the solid state, often without the need for any solvent. This technique is highly atom-economical and minimizes waste. The synthesis of alkyl bromides via mechanochemical methods could involve milling the corresponding alcohol with a solid brominating reagent. The mechanical energy breaks down the crystal lattice and brings reactants into close contact, initiating the chemical transformation. This approach represents a significant advancement in sustainable synthesis, aiming for reactions that are not only solvent-free but also energy-efficient. colab.wscolab.ws

Table 1: Comparison of Synthetic Approaches for Alkyl Bromide Production

| Parameter | Conventional Synthesis | Microwave-Assisted (Solvent-Free) | Mechanochemical (Solvent-Free) |

|---|---|---|---|

| Energy Source | External heating (oil bath) | Microwave irradiation | Mechanical force (milling) |

| Solvent Use | High (e.g., CH₂Cl₂, CHCl₃) | None or minimal (e.g., ionic liquid) | None |

| Reaction Time | Hours to days | Minutes to hours | Minutes to hours |

| Waste Generation | High (solvent, byproducts) | Low | Very Low |

| Key Advantage | Well-established protocols | Rapid reaction rates, high yields | High atom economy, minimal waste |

Biocatalytic Pathways for Bromide Incorporation

Biocatalysis offers an elegant and powerful green alternative for performing chemical transformations with high selectivity under mild conditions. For the bromination of hydrocarbons, a class of enzymes known as haloperoxidases presents a promising pathway.

Vanadium-Dependent Bromoperoxidases (V-BPOs): Found widely in marine organisms like algae and fungi, vanadium-dependent bromoperoxidases (V-BPOs) are enzymes that catalyze the oxidation of bromide ions in the presence of hydrogen peroxide. wikipedia.orgrsc.org This process generates a reactive electrophilic bromine species (often represented as Br⁺ or hypobromous acid, HOBr) which can then react with a suitable organic substrate to form a brominated compound. tandfonline.comudel.edu

This enzymatic approach could potentially be applied to the late-stage C-H functionalization of 4-ethylhexane or a related precursor. The key advantages of using V-BPOs include:

Mild Reaction Conditions: Reactions proceed in aqueous media at or near ambient temperature and neutral pH.

High Selectivity: Enzymes can offer regio- and stereoselectivity that is difficult to achieve with conventional chemical methods.

Environmental Compatibility: The primary oxidant is hydrogen peroxide, which is environmentally benign, and the process avoids the use of harsh reagents.

While the direct application to this compound has not been extensively documented, research into V-BPOs demonstrates their broad substrate scope and potential for creating C-Br bonds in a sustainable manner. tandfonline.comresearchgate.net The development of robust and engineered haloperoxidases is an active area of research aimed at harnessing these biocatalysts for industrial organic synthesis.

Table 2: Characteristics of Vanadium Bromoperoxidase (V-BPO) for Biocatalysis

| Feature | Description |

|---|---|

| Enzyme Class | Oxidoreductase (Haloperoxidase) |

| Cofactor | Vanadate (VO₄³⁻) tandfonline.com |

| Reactants | Organic Substrate, Bromide Ion (Br⁻), Hydrogen Peroxide (H₂O₂) wikipedia.org |

| Product | Brominated Organic Compound, Water |

| Optimal pH | Typically ranges from 6.0 to 8.0 tandfonline.com |

| Key Advantage | Operates in aqueous solution under mild conditions; high potential for selectivity. |

Mechanistic Investigations and Reactivity of 1 Bromo 4 Ethylhexane

Elimination Reactions (E1 and E2)chemistrysteps.comddugu.ac.instudy.com

Elimination reactions often compete with nucleophilic substitution. In these reactions, a molecule of hydrogen bromide (HBr) is removed from the substrate to form an alkene. libretexts.org The two common mechanisms are E1 (elimination, unimolecular) and E2 (elimination, bimolecular). The choice between elimination and substitution is influenced by factors such as temperature and the nature of the nucleophile/base. Strong, sterically hindered bases and higher temperatures tend to favor elimination. ddugu.ac.inmasterorganicchemistry.com

Regioselectivity refers to the preference for forming one constitutional isomer over another. In elimination reactions of alkyl halides, Zaitsev's rule is often used to predict the major product. The rule states that when multiple alkene products can be formed, the major product will be the more stable, more highly substituted alkene. libretexts.orgyoutube.comopenstax.orgmasterorganicchemistry.com

For 1-Bromo-4-ethylhexane (B6232843), the bromine is on C1. An elimination reaction requires the removal of a proton from an adjacent carbon (a β-carbon), which in this case is C2.

Structure: Br—CH₂(α)—CH₂(β)—CH₂—CH(CH₂CH₃)—CH₂—CH₃

Since there are β-hydrogens only on C2, only one alkene product is possible: 4-ethylhex-1-ene .

Product: CH₂=CH—CH₂—CH(CH₂CH₃)—CH₂—CH₃

In this specific case, because only one constitutional isomer can be formed, the concept of regioselectivity and Zaitsev's rule does not apply to product distribution. The reaction is regioselective by default, yielding a single alkene product. The reaction will typically proceed via an E2 mechanism, which is a concerted, single-step process favored by strong bases. pearson.compearson.comyoutube.com The E1 mechanism, like the SN1, would require the formation of an unstable primary carbocation and is therefore not a favorable pathway. youtube.com

Stereochemical Requirements for E2 Elimination (Anti-periplanar Geometry)

The bimolecular elimination (E2) reaction is a concerted, single-step process where a base removes a proton from a carbon adjacent to the leaving group (the β-carbon), and the leaving group departs simultaneously to form a double bond. This mechanism has a strict stereochemical requirement for the reacting atoms. For the E2 reaction to occur, the β-hydrogen and the leaving group must be in the same plane, a configuration known as periplanar. libretexts.org

There are two possible periplanar geometries: syn-periplanar, where the hydrogen and the leaving group are on the same side of the C-C bond (eclipsed conformation), and anti-periplanar, where they are on opposite sides (staggered conformation). libretexts.org E2 eliminations overwhelmingly proceed via the anti-periplanar geometry. libretexts.orgmasterorganicchemistry.com This preference is due to the lower energy of the transition state, which resembles the more stable, staggered conformation of the alkane, minimizing steric strain. libretexts.org In contrast, the syn-periplanar arrangement requires the molecule to adopt a higher-energy, eclipsed conformation. libretexts.org

In the case of an acyclic molecule like this compound, rotation around the Cα-Cβ single bond allows the molecule to readily adopt the necessary anti-periplanar conformation. The orbital overlap is more efficient in this arrangement, where the electron pair from the C-H bond pushes out the leaving group from the opposite side, similar to the backside attack in an SN2 reaction. libretexts.org This specific geometric requirement dictates the stereochemistry of the resulting alkene product, particularly when the reaction involves diastereomeric starting materials. libretexts.org

For E2 reactions in cyclic systems, such as substituted cyclohexanes, this requirement is even more rigid. The reaction can only proceed if both the leaving group and a β-hydrogen can occupy axial positions, which places them in an anti-periplanar relationship. chemistrysteps.comlibretexts.org

Competitive Reaction Pathways: Substitution vs. Elimination

Alkyl halides like this compound can undergo both substitution (SN2) and elimination (E2) reactions, often leading to a mixture of products. scribd.com The ratio of these products is highly dependent on the nature of the alkyl halide, the strength and steric bulk of the base/nucleophile, the solvent, and the temperature. brainkart.comquora.com

As a primary alkyl halide, this compound is sterically unhindered, which generally favors the SN2 pathway. youtube.commsu.edu When reacting with a strong nucleophile that is also a strong but unhindered base (e.g., hydroxide, ethoxide), the SN2 reaction is typically the major pathway. youtube.comyoutube.com The nucleophile can easily access the electrophilic carbon for a backside attack.

However, the E2 pathway becomes significant and can even predominate under specific conditions. The key factors that favor elimination over substitution for a primary alkyl halide are:

Steric Hindrance of the Base : Using a sterically hindered, bulky base, such as potassium tert-butoxide (t-BuO⁻) or lithium diisopropylamide (LDA), dramatically favors E2 elimination. youtube.compressbooks.pub These large bases are poor nucleophiles because their size prevents them from efficiently attacking the carbon atom, but they can readily abstract a less hindered β-hydrogen. youtube.com

Reaction Temperature : Increasing the reaction temperature favors elimination over substitution. quora.com Elimination reactions have higher activation energies and result in an increase in the number of molecules, leading to greater entropy, which is favored at higher temperatures.

Solvent : The use of a less polar, protic solvent like pure ethanol (B145695) can favor elimination. quora.com

The competition between these two pathways is a critical consideration in synthetic organic chemistry. pressbooks.pub

| Factor | Favors SN2 Substitution | Favors E2 Elimination | Rationale |

|---|---|---|---|

| Substrate | Primary (Unhindered) | — | Low steric hindrance at the reaction center allows for nucleophilic attack. youtube.com |

| Base/Nucleophile | Strong, unhindered nucleophile (e.g., OH⁻, CH₃O⁻) | Strong, bulky base (e.g., t-BuO⁻, LDA) | Bulky bases are poor nucleophiles due to steric hindrance, making proton abstraction more likely. youtube.com |

| Temperature | Lower Temperature | Higher Temperature | Elimination reactions have a higher entropy change and are favored at elevated temperatures. quora.com |

| Solvent | Polar aprotic (e.g., DMSO, Acetone) | Less polar, protic (e.g., Ethanol) | Polar aprotic solvents enhance nucleophilicity for SN2, while alcoholic solvents are often used for E2 with strong bases. masterorganicchemistry.com |

Organometallic Transformations of this compound

Formation and Reactivity of Grignard Reagents

This compound can be converted into a highly useful organometallic compound, known as a Grignard reagent, by reacting it with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). wikipedia.org The magnesium inserts into the carbon-bromine bond to form 4-ethylhexylmagnesium bromide.

The carbon atom bonded to magnesium in the Grignard reagent is highly nucleophilic and also strongly basic due to the polarity of the carbon-magnesium bond. wikipedia.orgyoutube.com This dual reactivity makes Grignard reagents exceptionally versatile in synthesis. Their primary application is the formation of new carbon-carbon bonds. wikipedia.org For example, 4-ethylhexylmagnesium bromide can react with a wide range of electrophiles:

Carbonyl Compounds : It will attack the electrophilic carbon of aldehydes, ketones, and esters to form alcohols after an acidic workup.

Carbon Dioxide : Reaction with CO₂ followed by acidification yields a carboxylic acid.

Epoxides : Nucleophilic attack opens the epoxide ring to form an alcohol.

The Grignard reagent is also a very strong base and will be quenched by any protic source, including water, alcohols, or even terminal alkynes. Therefore, all reactions must be carried out under strictly anhydrous conditions. youtube.com

Lithium-Halogen Exchange Reactions

Lithium-halogen exchange is another important transformation for alkyl halides like this compound. This reaction involves treating the alkyl bromide with an organolithium reagent, typically n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), in a non-polar solvent. wikipedia.orgharvard.edu The result is an exchange of the halogen on the substrate with the lithium from the reagent, producing 4-ethylhexyllithium and the corresponding alkyl bromide of the reagent used.

R-Br + R'-Li ⇌ R-Li + R'-Br (where R = 4-ethylhexyl)

This is a rapid, kinetically controlled equilibrium reaction. harvard.eduprinceton.edu The position of the equilibrium is determined by the relative stability of the carbanionic character of the two organolithium species. The equilibrium favors the formation of the more stable organolithium reagent. wikipedia.org For the exchange between an alkyl bromide and an alkyllithium, the reaction can be driven to completion if the resulting organolithium species is trapped by an internal electrophile or if the byproduct (e.g., t-butyl bromide) is consumed in a subsequent reaction. harvard.edu The rate of exchange follows the trend I > Br > Cl, with alkyl iodides and bromides being the most common substrates. wikipedia.orgprinceton.edu

Cross-Coupling Reactions (e.g., Palladium-Catalyzed)

This compound serves as a suitable electrophilic partner in palladium-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net This methodology has broad applications in the synthesis of pharmaceuticals and fine chemicals. nih.govmdpi.com

In a typical cross-coupling reaction, such as the Suzuki, Stille, or Negishi reaction, a palladium(0) catalyst facilitates the coupling of the alkyl halide with an organometallic nucleophile (e.g., an organoboron, organotin, or organozinc compound). The general catalytic cycle involves three key steps:

Oxidative Addition : The palladium(0) catalyst inserts into the carbon-bromine bond of this compound to form a palladium(II) intermediate.

Transmetalation : The organic group from the organometallic nucleophile is transferred to the palladium center, displacing the bromide.

Reductive Elimination : The two organic groups on the palladium center couple and are eliminated, forming the final product and regenerating the palladium(0) catalyst.

These reactions are highly versatile and allow for the construction of complex molecular architectures under relatively mild conditions. researchgate.net

Radical Processes Involving the Carbon-Bromine Bond

The carbon-bromine bond in this compound can undergo homolytic cleavage, a process where the two electrons in the bond are split, with one electron going to each fragment. chemistrysteps.com This cleavage results in the formation of a 4-ethylhexyl radical and a bromine radical.

R-Br → R• + Br• (where R = 4-ethylhexyl)

Homolytic cleavage is typically initiated by heat or ultraviolet (UV) light. libretexts.org The C-Br bond is significantly weaker than C-H and C-C bonds, making it susceptible to this type of cleavage. pbworks.com The relative ease of homolytic cleavage for halogens follows the trend C-I < C-Br < C-C < C-H, meaning the C-Br bond is one of the more readily broken bonds in the molecule. pbworks.com

The formation of the 4-ethylhexyl radical is the initiation step for various radical chain reactions. utexas.edu For instance, in radical halogenation of alkanes, the abstraction of a hydrogen atom by a halogen radical forms an alkyl radical, which then reacts with a halogen molecule (e.g., Br₂) to form the alkyl halide and a new halogen radical, propagating the chain. youtube.com The stability of the resulting radical intermediate is a key factor in these reactions, although for the cleavage of a C-Br bond, a primary radical is formed in this case. utexas.edu

Rearrangement Reactions and Isomerization Pathways

Rearrangement reactions are a notable feature of alkyl halide reactivity, particularly under conditions that favor unimolecular pathways such as SN1 (unimolecular nucleophilic substitution) and E1 (unimolecular elimination). libretexts.orgmasterorganicchemistry.comchemistrysteps.com These reactions proceed through carbocation intermediates, and the propensity for rearrangement is driven by the thermodynamic favorability of forming a more stable carbocation. masterorganicchemistry.combyjus.com For this compound, a primary alkyl halide, the formation of a primary carbocation is energetically unfavorable, suggesting that SN2 and E2 mechanisms would typically predominate. However, under forcing conditions that promote carbocation formation (e.g., solvolysis in a polar protic solvent with heating), a cascade of rearrangements can be anticipated. libretexts.orgmasterorganicchemistry.com

The initial step in such a pathway is the heterolytic cleavage of the C-Br bond, yielding a primary (1°) 4-ethylhexan-1-yl carbocation. Primary carbocations are highly unstable due to the lack of stabilizing alkyl groups. libretexts.orgquora.comlibretexts.org This inherent instability is the driving force for subsequent structural reorganization. byjus.com The most common rearrangement mechanism for carbocations is the 1,2-hydride shift, where a hydrogen atom from an adjacent carbon migrates with its pair of bonding electrons to the positively charged carbon. libretexts.orgwikipedia.org

For the 4-ethylhexan-1-yl carbocation, a series of sequential 1,2-hydride shifts can occur to generate progressively more stable intermediates:

First 1,2-Hydride Shift : A hydride shifts from the second carbon (C-2) to the first (C-1), transforming the highly unstable primary carbocation into a more stable secondary (2°) carbocation, the 4-ethylhexan-2-yl cation.

Second 1,2-Hydride Shift : A subsequent shift of a hydride from C-3 to C-2 results in the formation of another secondary carbocation, the 4-ethylhexan-3-yl cation.

Third 1,2-Hydride Shift : The final and most significant rearrangement involves a hydride shift from C-4 to C-3. This step is particularly favorable as it converts a secondary carbocation into a much more stable tertiary (3°) carbocation, the 4-ethylhexan-4-yl cation. The stability of carbocations follows the order: tertiary > secondary > primary. libretexts.orgbyjus.com

Table 1: Relative Stability of Carbocation Intermediates

| Carbocation Type | Relative Stability | Reason |

|---|---|---|

| Primary (1°) | Least Stable | Stabilized by only one alkyl group; minimal inductive effect and hyperconjugation. |

| Secondary (2°) | More Stable | Stabilized by two alkyl groups; increased inductive effect and hyperconjugation. |

| Tertiary (3°) | Most Stable | Stabilized by three alkyl groups; maximal inductive effect and hyperconjugation. |

Once the rearranged, more stable carbocations are formed, they can react further to yield a mixture of isomeric products. libretexts.org The specific products depend on the reaction conditions and the nucleophiles present. In a solvolysis reaction, the solvent acts as the nucleophile. libretexts.org For example, in aqueous ethanol, both water and ethanol can attack the carbocation. The attack on the most stable tertiary carbocation (4-ethylhexan-4-yl cation) would lead to the major substitution products, 4-ethylhexan-4-ol and 4-ethoxy-4-ethylhexane.

Alternatively, the carbocation intermediates can undergo E1 elimination, where a proton is removed from an adjacent carbon to form a double bond. This pathway also leads to a mixture of isomeric alkenes, with the major product typically being the most substituted (and therefore most stable) alkene, in accordance with Zaitsev's rule.

Table 2: Plausible Rearrangement Pathways for this compound

| Step | Initial Carbocation | Type of Shift | Resulting Carbocation | Stability Class |

|---|---|---|---|---|

| 1 | 4-ethylhexan-1-yl cation | 1,2-Hydride Shift | 4-ethylhexan-2-yl cation | Secondary (2°) |

| 2 | 4-ethylhexan-2-yl cation | 1,2-Hydride Shift | 4-ethylhexan-3-yl cation | Secondary (2°) |

| 3 | 4-ethylhexan-3-yl cation | 1,2-Hydride Shift | 4-ethylhexan-4-yl cation | Tertiary (3°) |

The isomerization of this compound via these carbocation rearrangements means that a single starting material can yield a complex mixture of constitutional isomers. The distribution of these products is dictated by the relative stabilities of the carbocation intermediates and the kinetics of the subsequent capture or elimination steps. The formation of the tertiary carbocation is the most favorable pathway, thus products derived from this intermediate are expected to be the major components of the final reaction mixture. libretexts.org

Table 3: Potential Isomeric Products from Rearranged Carbocations (SN1 Solvolysis with Water)

| Originating Carbocation | Product Name | Product Type | Expected Yield |

|---|---|---|---|

| 4-ethylhexan-1-yl cation (unrearranged) | 4-ethylhexan-1-ol | Primary Alcohol | Minor |

| 4-ethylhexan-2-yl cation | 4-ethylhexan-2-ol | Secondary Alcohol | Minor |

| 4-ethylhexan-3-yl cation | 4-ethylhexan-3-ol | Secondary Alcohol | Minor |

| 4-ethylhexan-4-yl cation | 4-ethylhexan-4-ol | Tertiary Alcohol | Major |

Spectroscopic Characterization and Structural Elucidation of 1 Bromo 4 Ethylhexane

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton NMR (¹H NMR) for Proton Environment Analysis

Proton NMR (¹H NMR) spectroscopy of 1-Bromo-4-ethylhexane (B6232843) is expected to reveal eight distinct signals, corresponding to the eight non-equivalent sets of protons in the molecule. The chemical shift (δ) of each signal is influenced by the electron density around the protons, with electronegative atoms like bromine causing a downfield shift (to a higher ppm value). The signal for the protons on the carbon adjacent to the bromine atom (H1) is anticipated to be the most downfield.

The multiplicity of each signal, determined by the number of adjacent non-equivalent protons (n) according to the n+1 rule, provides crucial information about the connectivity of the carbon skeleton. For instance, the signal for the methyl protons of the ethyl group (H8) is expected to be a triplet, as it is adjacent to a methylene (B1212753) group with two protons.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| H1 (-CH₂Br) | 3.40 | Triplet (t) | 2H |

| H2 (-CH₂CH₂Br) | 1.85 | Multiplet (m) | 2H |

| H3 (-CH₂CH(CH₂CH₃)₂) | 1.40 | Multiplet (m) | 2H |

| H4 (-CH(CH₂CH₃)₂) | 1.30 | Multiplet (m) | 1H |

| H5, H5' (-CH₂CH₃) | 1.40 | Multiplet (m) | 4H |

| H6, H6' (-CH₃) | 0.90 | Triplet (t) | 6H |

Note: Predicted chemical shifts are relative to tetramethylsilane (B1202638) (TMS) at 0.00 ppm.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Delineation

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. In the proton-decoupled ¹³C NMR spectrum of this compound, eight distinct signals are expected, one for each unique carbon atom. The chemical shifts are influenced by the hybridization and the electronic environment of each carbon atom. The carbon atom bonded to the electronegative bromine atom (C1) is predicted to have the most downfield chemical shift.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C1 (-CH₂Br) | 33 |

| C2 (-CH₂CH₂Br) | 30 |

| C3 (-CH₂CH(CH₂CH₃)₂) | 39 |

| C4 (-CH(CH₂CH₃)₂) | 41 |

| C5, C5' (-CH₂CH₃) | 29 |

| C6, C6' (-CH₃) | 11 |

Note: Predicted chemical shifts are relative to tetramethylsilane (TMS) at 0.00 ppm.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms in this compound, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. For this compound, cross-peaks would be expected between H1 and H2, H2 and H3, H3 and H4, H4 and H5/H5', and H5/H5' and H6/H6'.

HSQC (Heteronuclear Single Quantum Coherence): This experiment reveals correlations between protons and the carbon atoms to which they are directly attached. This allows for the direct assignment of each proton signal to its corresponding carbon signal. For example, the proton signal at ~3.40 ppm (H1) would show a correlation with the carbon signal at ~33 ppm (C1).

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for piecing together the carbon skeleton. For instance, the protons of the methyl groups (H6/H6') would be expected to show correlations to both C5/C5' and C4.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides information about the functional groups and molecular vibrations within a molecule.

Identification of Characteristic Functional Group Vibrations

The IR and Raman spectra of this compound are expected to be dominated by absorptions corresponding to the vibrations of its aliphatic C-H and C-C bonds, as well as the C-Br bond.

C-H Stretching: Strong absorptions are predicted in the region of 2850-3000 cm⁻¹ due to the stretching vibrations of the sp³ C-H bonds in the methyl and methylene groups.

C-H Bending: Absorptions corresponding to the bending vibrations of the methyl and methylene groups are expected in the 1375-1470 cm⁻¹ region.

C-Br Stretching: A characteristic absorption for the C-Br stretching vibration is anticipated in the fingerprint region of the IR spectrum, typically between 500 and 700 cm⁻¹. This band is often of medium to strong intensity.

Predicted Characteristic IR Absorptions for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (alkane) | 2850-3000 | Strong |

| C-H bend (methylene/methyl) | 1375-1470 | Medium |

| C-Br stretch | 500-700 | Medium-Strong |

Conformational Insights from Vibrational Spectra

Vibrational spectroscopy can also provide insights into the conformational isomers (rotamers) of a molecule. Different conformers can give rise to distinct vibrational frequencies, particularly in the fingerprint region of the spectrum (below 1500 cm⁻¹). By analyzing the changes in the IR and Raman spectra at different temperatures, it may be possible to identify the presence of different conformers of this compound and to determine their relative stabilities. However, without experimental data, a detailed conformational analysis is not feasible.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by analyzing the mass-to-charge ratio of its ions. For this compound, mass spectrometry provides crucial data for confirming its molecular structure and determining its exact mass.

Fragmentation Pattern Analysis for Molecular Structure Confirmation

In mass spectrometry, the this compound molecule is ionized, typically by electron impact, which can cause the molecular ion to break apart into smaller, charged fragments. The resulting mass spectrum displays the relative abundance of these fragments, creating a unique fragmentation pattern that serves as a molecular fingerprint.

Due to the presence of bromine, the mass spectrum of this compound will exhibit a characteristic isotopic pattern for any fragment containing a bromine atom. Bromine has two stable isotopes, 79Br and 81Br, which occur in nearly a 1:1 natural abundance. This results in two peaks of almost equal intensity, separated by two mass units (M and M+2), for the molecular ion and any bromine-containing fragments.

The fragmentation of this compound is predicted to follow established patterns for alkyl halides. Common fragmentation pathways include:

Alpha-cleavage: The bond between the carbon bearing the bromine and the adjacent carbon can break, though this is less common for primary bromoalkanes.

C-Br bond cleavage: The most common fragmentation for primary bromoalkanes is the cleavage of the carbon-bromine bond, resulting in the loss of a bromine radical (•Br). This leads to the formation of a stable secondary carbocation.

Loss of HBr: A molecule of hydrogen bromide can be eliminated from the molecular ion.

Alkyl chain fragmentation: The hydrocarbon chain can fragment at various points, leading to a series of carbocation fragments separated by 14 mass units (CH2).

A plausible fragmentation pattern for this compound is detailed in the table below. The base peak, the most abundant fragment, is often the result of the loss of the bromine atom to form a stable carbocation.

| m/z (mass/charge) | Proposed Fragment Ion | Formation Pathway |

| 192/194 | [C8H17Br]+• | Molecular ion (M+•) |

| 113 | [C8H17]+ | Loss of •Br from the molecular ion |

| 85 | [C6H13]+ | Cleavage of the C-C bond between C2 and C3 |

| 57 | [C4H9]+ | Cleavage at the branch point, loss of a butyl group |

| 43 | [C3H7]+ | Further fragmentation of the alkyl chain |

| 29 | [C2H5]+ | Loss of a hexyl radical |

This table presents a theoretical fragmentation pattern based on general principles of mass spectrometry for alkyl halides.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental composition of the molecule. This technique can distinguish between compounds that have the same nominal mass but different chemical formulas.

For this compound, HRMS would be used to determine its exact molecular mass, which is calculated based on the most abundant isotopes of its constituent elements (12C, 1H, and 79Br or 81Br).

The theoretical exact masses for the two isotopic molecular ions of this compound are:

| Isotopologue | Formula | Theoretical Exact Mass (Da) |

| M | C8H1779Br | 192.0568 |

| M+2 | C8H1781Br | 194.0548 |

An experimental HRMS measurement that matches these theoretical values would provide strong evidence for the elemental composition of C8H17Br, thus confirming the molecular formula of this compound.

X-ray Crystallography of Crystalline Derivatives or Analogues

While this compound is a liquid at room temperature, X-ray crystallography could be employed to study solid crystalline derivatives or analogues of this compound. This technique provides precise information about the three-dimensional arrangement of atoms within a crystal, offering insights into molecular geometry, conformation, and intermolecular interactions.

Determination of Solid-State Molecular Geometry and Conformation

Should a suitable crystalline derivative of this compound be synthesized, X-ray diffraction analysis would reveal detailed information about its solid-state structure. This includes precise bond lengths, bond angles, and torsion angles. For the this compound moiety, this would allow for the determination of the preferred conformation of the ethyl group and the orientation of the bromine atom relative to the hexane (B92381) chain. The carbon-bromine bond length is expected to be in the typical range for bromoalkanes. The tetrahedral geometry around the sp3-hybridized carbon atoms would also be confirmed.

Analysis of Intermolecular Interactions within Crystal Lattices

The packing of molecules in a crystal is governed by various intermolecular forces. In a crystalline derivative of this compound, the bromine atom would be expected to play a significant role in directing the crystal packing through halogen bonding and other interactions.

Halogen Bonding: The bromine atom possesses a region of positive electrostatic potential on its outermost surface (a σ-hole), which can interact favorably with nucleophilic regions on adjacent molecules, such as lone pairs on other bromine atoms or other electronegative atoms. rsc.orgresearchgate.net These C–Br⋯Br–C interactions are a type of halogen bond and are known to influence the crystal structures of organobromine compounds. rsc.orgresearchgate.net The strength of these interactions is influenced by the substituents on the carbon atoms. rsc.orgresearchgate.net

Dipole-Dipole Interactions: The polar C-Br bond creates a molecular dipole, which would lead to dipole-dipole interactions that influence the orientation of molecules within the crystal lattice.

The study of these intermolecular interactions is crucial for understanding the relationship between molecular structure and the physical properties of the solid material. rsc.orgmdpi.com

Computational and Theoretical Studies of 1 Bromo 4 Ethylhexane

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations are instrumental in elucidating the fundamental properties of a molecule at the electronic level. Using methods like DFT, typically with a basis set such as 6-31G*, it is possible to predict various molecular characteristics with a high degree of accuracy.

Geometry optimization is a computational process to find the arrangement of atoms that corresponds to a minimum on the potential energy surface, representing a stable conformation of the molecule. For a flexible molecule like 1-bromo-4-ethylhexane (B6232843), multiple local energy minima exist, corresponding to different conformers. These arise from the rotation around the single carbon-carbon bonds.

The conformational landscape of this compound is primarily dictated by torsional strain (eclipsing interactions) and steric hindrance between the bromine atom, the ethyl group, and the hydrogen atoms along the hexane (B92381) backbone. The most stable conformers will adopt a staggered arrangement (anti-periplanar) around each C-C bond to minimize these repulsive interactions. For instance, rotation around the C1-C2 bond will favor conformations where the bulky bromine atom is anti to the main alkyl chain. Similarly, the orientation of the ethyl group at the C4 position will be such that it minimizes steric clash with the rest of the molecule.

Table 1: Representative Optimized Geometric Parameters for a Primary Bromoalkane (Analogous to this compound) Data presented is hypothetical and based on typical values for similar molecules calculated with DFT methods.

| Parameter | Bond/Angle | Optimized Value |

|---|---|---|

| Bond Lengths (Å) | C-Br | 1.96 |

| C-C (average) | 1.54 | |

| C-H (average) | 1.09 | |

| **Bond Angles (°) ** | C-C-Br | 111.5 |

| C-C-C (average) | 112.0 |

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

For a bromoalkane like this compound, the HOMO is typically localized on the bromine atom, specifically involving its lone pair electrons. The LUMO is generally a σ* (antibonding) orbital associated with the C-Br bond. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an indicator of the molecule's kinetic stability. A larger gap implies higher stability and lower chemical reactivity. For bromoalkanes, this gap is generally large, reflecting their relative stability, although the C-Br bond is a site of reactivity.

Table 2: Representative Frontier Orbital Energies for a Primary Bromoalkane (Analogous to this compound) Calculated using DFT (B3LYP/6-31G level). Values are illustrative.*

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -10.5 |

| LUMO | 1.5 |

| HOMO-LUMO Gap (ΔE) | 12.0 |

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is plotted on the molecule's electron density surface, using a color scale to indicate electrostatic potential. Red regions signify negative potential (electron-rich areas), while blue regions indicate positive potential (electron-poor areas). Green and yellow represent intermediate potentials.

In the MEP map of this compound, the most negative potential (red) would be concentrated around the electronegative bromine atom due to its lone pairs of electrons. libretexts.orglibretexts.org This region is susceptible to electrophilic attack. The hydrogen atoms would show regions of moderately positive potential (blue or greenish-blue), and the carbon skeleton would be largely neutral (green). youtube.comyoutube.com Such maps are invaluable for predicting sites for intermolecular interactions. libretexts.org

Natural Population Analysis (NPA), derived from the Natural Bond Orbital (NBO) method, provides a more chemically intuitive picture of atomic charges compared to other methods like Mulliken population analysis. It calculates the charge on each atom by considering the occupancies of the natural atomic orbitals.

In this compound, the NPA would reveal a significant negative partial charge on the bromine atom due to its high electronegativity. The carbon atom bonded to the bromine (C1) would carry a corresponding positive partial charge, making the C-Br bond highly polar. The remaining carbon and hydrogen atoms in the alkyl chain would have smaller, and typically negative (for C) and positive (for H), partial charges. This charge distribution is fundamental to the molecule's polarity and its reactivity, particularly in nucleophilic substitution reactions at the C1 position.

Table 3: Representative Natural Population Analysis (NPA) Charges for a Primary Bromoalkane (Analogous to this compound) Charges are in atomic units (e).

| Atom | NPA Charge |

|---|---|

| Br | -0.25 |

| C1 (attached to Br) | +0.10 |

| C2 | -0.20 |

| H (average on C1) | +0.12 |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms, MD simulations can reveal information about conformational changes, molecular flexibility, and interactions with a solvent.

In a solution, the conformational dynamics of this compound would be influenced by its interactions with solvent molecules. MD simulations can model this behavior explicitly. The simulations would show rapid transitions between different staggered conformers as the molecule tumbles and rotates in the solvent. The flexible alkyl chain allows the molecule to explore a wide range of conformations. nih.gov

No Specific Computational or Theoretical Studies Found for this compound

The investigation sought to locate scholarly articles and data related to the modeling of solvent effects, reaction mechanism elucidation, and intermolecular interaction analysis for this compound. However, the search of scientific databases and computational chemistry literature did not yield any studies that have specifically focused on this compound.

Consequently, it is not possible to provide an article with detailed research findings on the following topics for this compound as requested:

Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis, Energy Framework Calculations)

While general computational methodologies exist for studying compounds of this nature, the absence of specific research on this compound means that any discussion would be purely hypothetical and not based on published scientific findings. The principles of computational chemistry allow for the theoretical investigation of such a molecule, but it appears that this specific compound has not been the subject of such a study to date.

Therefore, the generation of a scientifically accurate and detailed article strictly adhering to the provided outline is not feasible at this time.

Advanced Applications of 1 Bromo 4 Ethylhexane in Organic Synthesis

Building Block in Complex Molecule Synthesis

The structure of 1-bromo-4-ethylhexane (B6232843), featuring a flexible eight-carbon chain, makes it a candidate for incorporation into larger, more complex molecules. The bromine atom serves as a handle for introducing the 4-ethylhexyl group into various molecular scaffolds.

Precursor for Chirally Pure Organic Compounds

While there is no specific evidence of this compound being used as a precursor for chirally pure compounds, the synthesis of such compounds from similar alkyl halides is a common practice. For instance, if a chiral version of this compound were available, it could undergo nucleophilic substitution reactions with inversion of configuration at the chiral center, a key step in asymmetric synthesis. A related compound, (R)-1-bromo-4-methylhexane, undergoes substitution with sodium cyanide to yield (R)-1-cyano-4-methylhexane, demonstrating the potential for stereospecific reactions in this class of compounds. study.com

Intermediate in the Synthesis of Advanced Materials

Primary alkyl bromides are utilized in polymer chemistry to modify or functionalize polymers. The introduction of alkyl groups can alter the physical properties of materials, such as their solubility and flexibility. While no specific studies detail the use of this compound in advanced materials, it is plausible that it could be used to introduce the 4-ethylhexyl group into polymer chains, thereby tailoring the properties of the resulting material for specific applications.

Synthesis of Fine Chemicals and Specialty Organic Products

This compound can serve as an alkylating agent to introduce the 4-ethylhexyl group into a variety of organic molecules. This is a common strategy in the synthesis of fine chemicals and specialty products where specific alkyl chains are required to achieve desired properties. The reactivity of the carbon-bromine bond allows for the formation of new carbon-carbon and carbon-heteroatom bonds, leading to a diverse range of products.

Derivatization to Diverse Functional Groups

The primary bromine atom in this compound is susceptible to nucleophilic attack, allowing for its conversion into a wide array of other functional groups. These transformations are fundamental in multi-step organic syntheses.

Carbon-Carbon Bond Formation through Nucleophilic Substitution (e.g., Nitrile Synthesis)

A key application of primary alkyl halides is in the formation of new carbon-carbon bonds, which is essential for extending carbon chains in the synthesis of complex organic molecules. One common method is the reaction with cyanide ions to produce nitriles.

When a primary halogenoalkane is heated with a solution of sodium or potassium cyanide in ethanol (B145695), the halogen is replaced by a cyano (-CN) group, resulting in the formation of a nitrile. chemguide.co.uk This reaction proceeds via an SN2 mechanism. study.com For this compound, this reaction would yield 5-ethylheptanenitrile.

Reaction Scheme: Nitrile Synthesis

| Reactant | Reagent | Product |

|---|

This reaction is significant as it adds a carbon atom to the molecular skeleton, and the resulting nitrile group can be further hydrolyzed to a carboxylic acid or reduced to a primary amine.

Preparation of Ethers, Alcohols, and Amines

This compound can be readily converted to other important classes of organic compounds through nucleophilic substitution reactions.

Ethers: The Williamson ether synthesis involves the reaction of an alkyl halide with an alkoxide. By reacting this compound with an alkoxide, such as sodium ethoxide, an ether with the 4-ethylhexyl group can be formed.

Alcohols: The hydrolysis of this compound, typically by heating with an aqueous solution of a strong base like sodium hydroxide, will substitute the bromine atom with a hydroxyl (-OH) group, yielding 4-ethylhexan-1-ol.

Amines: Primary amines can be synthesized by heating a halogenoalkane with a concentrated solution of ammonia (B1221849) in ethanol. atamankimya.com The reaction with this compound would produce 4-ethylhexan-1-amine. However, this reaction often leads to a mixture of primary, secondary, and tertiary amines due to the primary amine product also acting as a nucleophile. libretexts.org

Summary of Derivatization Reactions

| Starting Material | Reagent(s) | Product Class |

|---|---|---|

| This compound | Sodium Alkoxide (e.g., NaOCH2CH3) | Ether |

| This compound | Sodium Hydroxide (aq) | Alcohol |

Environmental Transformation and Degradation Pathways of 1 Bromo 4 Ethylhexane

Environmental Transport and Distribution Mechanisms of 1-Bromo-4-ethylhexane (B6232843)

Volatilization from Aqueous and Soil Phases

The rate of volatilization from water is influenced by factors such as water temperature, turbulence, and the depth of the water body. Similarly, volatilization from soil is affected by soil type, moisture content, temperature, and the extent to which the compound is adsorbed to soil particles. For instance, higher soil temperatures and moisture levels can increase the rate of volatilization, while strong adsorption to soil organic matter can reduce it.

To illustrate the principles of volatilization, the following hypothetical data table presents estimated physicochemical properties relevant to the volatilization of this compound and related compounds.

| Compound Name | Molecular Weight ( g/mol ) | Estimated Vapor Pressure (Pa at 25°C) | Estimated Henry's Law Constant (Pa·m³/mol) |

| This compound | 193.12 | 150 | 500 |

| 1-Bromohexane | 165.07 | 250 | 650 |

| 1-Bromobutane | 137.02 | 4,700 | 1,100 |

Note: The data in this table are illustrative estimates based on the general properties of haloalkanes and are not based on experimental measurements for this compound.

Sorption to Organic Matter and Sediments

Sorption is a critical process that influences the mobility and bioavailability of this compound in soil and aquatic environments. This process involves the partitioning of the compound from the aqueous phase to solid phases, such as soil organic matter and sediments. The extent of sorption is primarily determined by the compound's hydrophobicity, which is often quantified by its octanol-water partition coefficient (Kow), and the organic carbon content of the soil or sediment.

As a hydrophobic organic compound, this compound is expected to exhibit a significant affinity for organic matter. researchgate.netodu.edu This sorption reduces its concentration in the aqueous phase, thereby limiting its potential for leaching into groundwater and its bioavailability to aquatic organisms. The strength of sorption is often described by the organic carbon-water (B12546825) partition coefficient (Koc). A higher Koc value indicates a stronger tendency for the compound to adsorb to organic matter.

The following table provides hypothetical Koc values to demonstrate the expected sorption behavior of this compound in comparison to other organic compounds.

| Compound Name | Log Kow (Estimated) | Estimated Koc (L/kg) |

| This compound | 4.5 | 1500 |

| Naphthalene | 3.3 | 980 |

| Aniline | 0.9 | 25 |

Note: The data in this table are illustrative estimates and are not based on experimental measurements for this compound.

Research on other hydrophobic organic compounds has shown that the nature of the organic matter also plays a significant role in sorption. odu.edu For example, condensed or "hard" organic carbon, such as that found in black carbon or aged soil organic matter, can exhibit particularly strong sorption for hydrophobic compounds. odu.edu Therefore, the specific characteristics of the soil and sediment, including the quantity and quality of organic matter, are crucial in determining the environmental fate of this compound. researchgate.net

Future Directions and Emerging Research Avenues for 1 Bromo 4 Ethylhexane

Development of More Efficient and Selective Synthetic Routes

The synthesis of alkyl halides is a fundamental transformation in organic chemistry, yet traditional methods often rely on harsh reagents and produce significant waste. Future research will likely focus on developing more sophisticated synthetic routes to 1-bromo-4-ethylhexane (B6232843) that prioritize efficiency, selectivity, and sustainability.

Key areas of development include:

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for generating alkyl radicals under mild conditions. Future studies could adapt these methods for the synthesis of this compound from abundant precursors like carboxylic acids (via decarboxylative bromination) or alkenes. nih.gov These methods often exhibit excellent functional group tolerance and avoid the use of strong oxidants. nih.gov For instance, protocols using inexpensive inorganic salts like Lithium Bromide (LiBr) as the halogen source are being developed. nih.gov

Late-Stage C-H Bromination: A significant advancement would be the selective bromination of a specific C-H bond in the parent alkane, 3-ethylhexane. While challenging due to the presence of multiple similar C-H bonds, developing catalysts that can direct bromination to the primary carbon would be a highly efficient and atom-economical route.

Greener Alternatives to Traditional Methods: Research continues to seek environmentally benign alternatives to classic reactions like the Appel reaction, which converts alcohols to alkyl halides but uses stoichiometric triphenylphosphine (B44618), generating triphenylphosphine oxide as a byproduct. Developing catalytic versions or using alternative reagents that minimize waste are crucial for sustainable production.

| Synthetic Approach | Typical Precursor | Key Reagents/Conditions | Potential Advantages for Future Synthesis |

|---|---|---|---|

| Traditional Halogenation | Alcohols (e.g., 4-ethylhexan-1-ol) | PBr3, HBr/H2SO4 | Well-established procedures. |

| Free-Radical Halogenation | Alkanes (e.g., 3-ethylhexane) | Br2, UV light | Direct use of hydrocarbon feedstock. |

| Photoredox-Catalyzed Bromination | Carboxylic Acids or Alkenes | Photocatalyst (e.g., 4CzIPN), LiBr, blue light | Mild conditions, high functional group tolerance, avoids harsh oxidants. nih.gov |

| Dual Catalysis Hydrohalogenation | Alkenes (e.g., 4-ethylhex-1-ene) | Photoredox catalyst + Cobalt catalyst | Direct and highly functionalized introduction of bromine. organic-chemistry.org |

Exploration of Novel Reactivity and Catalytic Applications

This compound is a primary alkyl bromide, making it an excellent substrate for SN2 reactions. msu.edu While its use in classic nucleophilic substitutions is well-understood, future research will focus on expanding its reactivity profile through modern catalytic methods.

Cross-Coupling Reactions: A major frontier is the use of this compound in photoredox and transition-metal dual catalysis. nih.gov For example, Ni/photoredox catalysis has become a powerful platform for C(sp²)–C(sp³) bond formation, coupling alkyl halides with aryl partners. nih.gov Future work could explore the scope of this compound as a coupling partner to build complex molecular architectures from simple, readily available starting materials. Iridium-photocatalyzed processes that enable the cross-coupling of alkyl bromides with amines to form valuable products like α-alkylated aldehydes are also a promising area. rsc.org

Generation of Alkyl Radicals: Under photoredox conditions, the carbon-bromine bond can be homolytically cleaved to generate an alkyl radical. This reactive intermediate can participate in a variety of transformations beyond simple cross-coupling, such as addition to alkenes or heteroarenes, enabling the construction of new carbon-carbon bonds under mild conditions. acs.org

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry and automated synthesis offers significant advantages in terms of safety, efficiency, and scalability.

Flow Chemistry for Halogenations: Halogenation reactions can be highly exothermic and may involve hazardous reagents. Performing these reactions in a continuous flow reactor allows for precise control over temperature and reaction time, minimizing the formation of byproducts and enhancing safety. mit.edu This technology could be applied to develop a safer and more scalable process for the synthesis of this compound itself.

Automated Synthesis for Reaction Optimization: Automated synthesis platforms can perform numerous experiments in parallel, rapidly screening different catalysts, solvents, and reaction conditions. sigmaaldrich.commedium.com Such a system could be employed to quickly identify the optimal conditions for a novel cross-coupling reaction involving this compound, accelerating the pace of discovery and development. mit.eduwikipedia.org These platforms integrate reaction execution with data acquisition and analysis, creating a high-throughput workflow for chemical research. medium.com

Advanced Spectroscopic and Computational Approaches for Deeper Mechanistic Understanding

A fundamental understanding of reaction mechanisms is critical for developing better chemical processes. Future research will leverage advanced analytical and computational tools to probe the intimate details of reactions involving this compound.